molecular formula C11H10N2O B13673134 2-(Isoquinolin-5-yl)acetamide

2-(Isoquinolin-5-yl)acetamide

Cat. No.: B13673134
M. Wt: 186.21 g/mol
InChI Key: YFCILBWPCLHMEV-UHFFFAOYSA-N
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Description

2-(Isoquinolin-5-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-5-yl)acetamide typically involves the reaction of isoquinoline derivatives with acetic anhydride. One common method includes the reduction of 5-nitroisoquinoline followed by acetylation with acetic anhydride . Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-5-yl)acetamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or act as a receptor antagonist by blocking receptor-ligand interactions. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isoquinolin-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isoquinolin-5-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-5,7H,6H2,(H2,12,14)

InChI Key

YFCILBWPCLHMEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CC(=O)N

Origin of Product

United States

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